molecular formula C9H18N2O B13169075 N-[(3-Aminocyclopentyl)methyl]propanamide

N-[(3-Aminocyclopentyl)methyl]propanamide

Cat. No.: B13169075
M. Wt: 170.25 g/mol
InChI Key: BRHVLAUFOQKBDN-UHFFFAOYSA-N
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Description

N-[(3-Aminocyclopentyl)methyl]propanamide is a chemical compound with the molecular formula C₉H₁₈N₂O. It is characterized by the presence of an aminocyclopentyl group attached to a propanamide backbone. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Aminocyclopentyl)methyl]propanamide typically involves the reaction of 3-aminocyclopentylmethanol with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Aminocyclopentyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[(3-Aminocyclopentyl)methyl]propanamide has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Aminocyclopentyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with a similar backbone but lacking the aminocyclopentyl group.

    Cyclopentylamine: Contains the cyclopentylamine group but lacks the propanamide structure.

    N-Methylpropanamide: Similar in structure but with a methyl group instead of the aminocyclopentyl group.

Uniqueness

N-[(3-Aminocyclopentyl)methyl]propanamide is unique due to the presence of both the aminocyclopentyl and propanamide groups, which confer specific chemical and biological properties. This combination allows for unique interactions and applications that are not possible with simpler or structurally different compounds.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-[(3-aminocyclopentyl)methyl]propanamide

InChI

InChI=1S/C9H18N2O/c1-2-9(12)11-6-7-3-4-8(10)5-7/h7-8H,2-6,10H2,1H3,(H,11,12)

InChI Key

BRHVLAUFOQKBDN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1CCC(C1)N

Origin of Product

United States

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